molecular formula C19H11ClO4S B2384690 2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one CAS No. 861353-00-6

2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one

Cat. No.: B2384690
CAS No.: 861353-00-6
M. Wt: 370.8
InChI Key: BFSDCNRMCATUAV-UHFFFAOYSA-N
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Description

This compound features a benzo[f]chromen-3-one core with a 4-chlorophenylsulfonyl group attached, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Chromanone derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities . They have been associated with various targets such as enzymes, receptors, and ion channels involved in diverse biological processes.

Mode of Action

Chromanone derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes . These interactions can result in the modulation of enzymatic activity, alteration of receptor signaling, or changes in ion channel function.

Biochemical Pathways

Chromanone derivatives have been reported to influence a variety of biochemical pathways . These can include pathways involved in cell proliferation, apoptosis, inflammation, oxidative stress, and neurotransmission.

Result of Action

Chromanone derivatives have been reported to exhibit a variety of biological activities, including anticancer, antioxidant, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one typically involves multi-step organic reactions. One common method includes the reaction of benzo[f]chromen-3-one with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of sulfonamide or sulfonothioester derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)sulfonylbenzo[f]chromen-3-one
  • 2-(4-Methylphenyl)sulfonylbenzo[f]chromen-3-one
  • 2-(4-Nitrophenyl)sulfonylbenzo[f]chromen-3-one

Uniqueness

2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonylbenzo[f]chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClO4S/c20-13-6-8-14(9-7-13)25(22,23)18-11-16-15-4-2-1-3-12(15)5-10-17(16)24-19(18)21/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSDCNRMCATUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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